molecular formula C5H7Br B8702663 1-bromo-3-methylbuta-1,2-diene CAS No. 6214-32-0

1-bromo-3-methylbuta-1,2-diene

Cat. No.: B8702663
CAS No.: 6214-32-0
M. Wt: 147.01 g/mol
InChI Key: HEYFMOCDPOXERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-3-methylbuta-1,2-diene is a brominated allene of interest in synthetic organic chemistry for the construction of complex molecular architectures. As a functionalized allene, it may serve as a versatile building block in various reaction types, including cycloadditions and cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds . Researchers might explore its potential as a diene or dienophile in Diels-Alder reactions to synthesize cyclic structures, or it could undergo electrophilic addition reactions across its conjugated system, potentially yielding both 1,2- and 1,4-addition products . The presence of both an allene and a bromine handle offers multiple sites for further chemical manipulation, making it a potentially valuable intermediate for developing pharmaceuticals, agrochemicals, and new materials. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6214-32-0

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

InChI

InChI=1S/C5H7Br/c1-5(2)3-4-6/h4H,1-2H3

InChI Key

HEYFMOCDPOXERD-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CBr)C

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 3 Methylbuta 1,2 Diene and Its Analogues

Direct Bromination Approaches for Bromoallene Formation

Direct bromination methods rely on the reaction of a propargyl alcohol with a bromine source. The reaction proceeds through an S_N' (substitution, nucleophilic, allylic rearrangement) mechanism, where the hydroxyl group is first activated, leaves, and the bromide ion attacks the terminal carbon of the alkyne, triggering a rearrangement of the pi bonds to form the allene (B1206475) structure.

The conversion of propargyl alcohols to bromoallenes is a well-established and widely utilized transformation. manac-inc.co.jp This approach is particularly effective for tertiary propargylic alcohols like 2-methylbut-3-yn-2-ol, where the formation of a transient propargyl cation is stabilized.

Several reagent systems have been optimized to facilitate the conversion of propargyl alcohols to bromoallenes, with the goal of maximizing yield and minimizing side products.

Hydrobromic Acid/Cuprous Bromide (HBr/CuBr): This is the most traditional and direct method for synthesizing bromoallenes from propargyl alcohols. The reaction involves treating the alcohol with a concentrated aqueous solution of hydrobromic acid, often in the presence of a copper(I) or copper(II) bromide catalyst. chemicalbook.com The strong acid protonates the hydroxyl group, converting it into a good leaving group (water). The copper catalyst is believed to coordinate to the alkyne, facilitating the S_N' attack by the bromide ion.

A specific protocol for the synthesis of 1-bromo-3-methylbuta-1,2-diene from 2-methylbut-3-yn-2-ol involves the use of hydrogen bromide and copper(II) bromide. chemicalbook.com

N-Bromosuccinimide (NBS): A milder alternative to the HBr/CuBr system involves the use of N-bromosuccinimide (NBS) in the presence of a phosphine (B1218219), typically triphenylphosphine (PPh₃). manac-inc.co.jp This method avoids the use of strong, corrosive acids. The reaction is thought to proceed via the formation of a phosphonium bromide species from NBS and PPh₃, which then activates the alcohol. This is followed by an intramolecular or intermolecular attack of the bromide to yield the bromoallene. This system generally provides medium to high yields of the corresponding bromoallene. manac-inc.co.jp

Table 1: Comparison of Reagent Systems for the Synthesis of Bromoallenes from Tertiary Propargyl Alcohols

Reagent SystemPrecursor AlcoholTypical ConditionsProductYieldReference
HBr, CuBr₂2-Methylbut-3-yn-2-olAqueous HBr, CuBr₂, 20°CThis compoundHigh chemicalbook.com
NBS, PPh₃Generic Tertiary Propargyl AlcoholDichloromethane (CH₂Cl₂) solventCorresponding BromoalleneMedium to High manac-inc.co.jp

The reaction of propargyl alcohols with brominating agents can potentially lead to two regioisomeric products: the desired bromoallene (from S_N' attack) and the corresponding propargyl bromide (from S_N1 or S_N2 attack). For tertiary propargyl alcohols, the formation of the bromoallene via the S_N' pathway is generally favored due to the formation of a more substituted and stable allene. The reaction proceeds through a propargyl cation intermediate which has resonance structures that allow for nucleophilic attack at either the alpha-carbon (leading to the propargyl bromide) or the gamma-carbon (leading to the bromoallene). The distribution of products is influenced by factors such as the stability of the resulting double bonds and steric hindrance at the attack sites.

When an optically active chiral propargyl alcohol is used, the reaction can proceed with a high degree of stereoselectivity, leading to an axially chiral allene. nih.gov The stereochemical outcome (syn- or anti-addition with respect to the leaving group) is dependent on the specific mechanism and reagents employed. For instance, rhodium-catalyzed reactions have been shown to produce enantioenriched tetrasubstituted allenes via either exclusive syn- or anti-β-OH elimination, depending on the reaction parameters. nih.gov This highlights the potential for controlling the absolute configuration of the allene product by careful selection of the synthetic method and the chirality of the starting material.

Beyond the common HBr/CuBr and NBS systems, other reagents can be employed for the synthesis of bromoallenes. Phosphorus tribromide (PBr₃) is a classic reagent for converting alcohols to alkyl bromides and can also be used to prepare bromoallenes from propargyl alcohols. manac-inc.co.jp The reaction mechanism is similar in that the hydroxyl group is converted into a good leaving group, in this case, a phosphite (B83602) ester. Subsequent S_N' attack by bromide yields the allene. One advantage of using PBr₃ is that it can sometimes offer better control over isomerization and elimination side reactions compared to hydrobromic acid. manac-inc.co.jp However, careful control of reaction temperature and the stoichiometry of PBr₃ is crucial to avoid the formation of organophosphorus byproducts. manac-inc.co.jp

Synthesis from Propargyl Alcohols

Allene-Forming Rearrangement Reactions

Allenes can also be synthesized through rearrangement reactions where the carbon skeleton is reorganized to form the characteristic cumulated diene structure. Sigmatropic rearrangements are a powerful class of pericyclic reactions that proceed through a concerted, cyclic transition state and are governed by the principles of orbital symmetry.

Sigmatropic rearrangements, particularly manac-inc.co.jpuea.ac.uk and uea.ac.ukuea.ac.uk shifts, are effective methods for the synthesis of allenes from propargylic precursors. These reactions are highly stereospecific, allowing for the transfer of chirality from the starting material to the product.

A prominent example is the manac-inc.co.jpuea.ac.uk-sigmatropic rearrangement of propargylic sulfonium ylides, which generates β-allenyl sulfides. researchgate.net While this does not directly produce a bromoallene, it demonstrates a powerful method for allene backbone formation. A strategy to form bromoallenes could involve a manac-inc.co.jpuea.ac.uk-sigmatropic rearrangement of a propargyl halophosphite or a similar species where a bromine atom is part of the rearranging system.

The propargyl Claisen rearrangement, a uea.ac.ukuea.ac.uk-sigmatropic transformation of propargyl vinyl ethers, is a well-known method for accessing functionalized allenes. rsc.org Similarly, propargyl thiocyanates can undergo a uea.ac.ukuea.ac.uk-sigmatropic rearrangement to yield allenyl isothiocyanates. dntb.gov.ua To synthesize a bromoallene via this route, one would need a substrate where a bromine atom is appropriately positioned to become attached to the allene framework after the rearrangement. For example, a rearrangement of a vinyl ether derived from a brominated propargyl alcohol could potentially lead to a bromoallene. These methods offer an alternative to direct bromination and can provide access to complex allenes with a high degree of regio- and stereocontrol.

Other Controlled Rearrangement Pathways to Bromoallene Scaffolds

Beyond the most common approaches, several other controlled rearrangement reactions provide effective access to bromoallene scaffolds. These methods often rely on the transformation of propargylic precursors under specific conditions to induce a rearrangement that forms the cumulenic system of the allene.

One significant class of such transformations is the rsc.orgrsc.org-sigmatropic rearrangement. These pericyclic reactions involve a concerted reorganization of bonding electrons through a six-membered cyclic transition state, which allows for high stereoselectivity. fiveable.melibretexts.orgnih.gov The Cope and Claisen rearrangements are the most well-known examples of this reaction class. libretexts.orgnih.govopenstax.orgimperial.ac.uk While not always directly producing bromoallenes, the principles of these rearrangements can be applied to appropriately substituted substrates. For instance, the rearrangement of chiral propargyl derivatives can be a powerful method for preparing axially chiral allenes. illinois.edu

Another key pathway involves the SN2' substitution of propargylic derivatives. Propargyl alcohols can be converted into various leaving groups (e.g., halides, sulfonates, or acetates), which then react with nucleophiles. illinois.eduresearchgate.netnih.gov In the synthesis of bromoallenes, a common strategy is the reaction of propargyl alcohols with brominating agents. For example, a combination of N-bromosuccinimide (NBS) and dimethyl sulfide has been shown to produce bromoallenes from propargyl alcohols with high regioselectivity. researchgate.net Similarly, organocuprate reagents, such as lithium bromocuprate, can react with propargylic substrates like trisylates to form the bromoallene moiety diastereoselectively. illinois.edu This copper-mediated SN2' substitution is not limited to C-C bond formation and is effective for creating C-Br bonds. illinois.edu The reaction proceeds via an anti-addition of the nucleophile to the triple bond, leading to the allene product. The choice of substrate and reaction conditions is crucial for controlling the regioselectivity between the allenic and propargylic products. researchgate.net

The table below summarizes selected rearrangement-based methods for the synthesis of bromoallenes.

Precursor TypeReagents/ConditionsKey Features
Propargyl AlcoholN-Bromosuccinimide (NBS) / Dimethyl SulfideHigh regioselectivity for bromoallene formation. researchgate.net
Propargyl TrisylateLithium Bromocuprate (LiCuBr₂)Diastereoselective formation of bromoallenes; useful for chiral synthesis. illinois.edu
Chiral Propargyl EthersBase (e.g., n-BuLi)Stereospecific Wittig rearrangement to form axially chiral allenes. illinois.edu
Chiral Propargyl AlcoholsTriethyl orthoacetate / Acetic acidStereospecific orthoester Claisen rearrangement to produce chiral allenic esters. illinois.edu

Advanced Synthetic Protocols for Functionalized Bromoallene Derivatives

Recent advancements in synthetic organic chemistry have introduced sophisticated protocols for preparing functionalized bromoallenes, including methods that offer enhanced control over reactivity and stereochemistry.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. rsc.orgrsc.org This methodology has been successfully applied to the synthesis of various allenes and holds significant potential for the preparation of bromoallenes. rsc.orgrsc.orgrsc.org The general approach involves the generation of a radical species via a single-electron transfer (SET) process involving a photoexcited catalyst. rsc.orgnih.gov This radical can then engage with a suitable precursor to form the allene structure.

While direct photoredox-catalyzed synthesis of bromoallenes is an emerging area, the principles can be extrapolated from existing methods for allene synthesis and radical bromination. beilstein-journals.org For instance, alkoxycarbonyl radicals, generated from the photoredox-catalyzed decarboxylation of alkyl oxalic acids, have been shown to add to allene precursors to furnish lactones. rsc.orgnih.gov A similar strategy could potentially be adapted for bromoallenes by trapping an intermediate vinyl or allenyl radical with a bromine atom source. The functionalization of allenes through radical processes has seen considerable progress, with methods developed for C-Br bond functionalization. rsc.orgrsc.org

Dual catalytic systems, combining photoredox catalysis with transition metal catalysis (e.g., copper or nickel), have also proven effective in allene synthesis and could be applied to bromoallene targets. rsc.orgacs.org For example, a dual photoredox/nickel-catalyzed method has been used for the regioselective synthesis of trisubstituted allenes from propargylic carbonates. rsc.org A metallaphotoredox system could potentially achieve enantiocontrol over highly reactive allenyl radicals, leading to the formation of chiral bromoallenes. acs.org

The potential pathways for synthesizing bromoallenes using photoredox catalysis are outlined below:

Radical PrecursorAllene PrecursorBromine SourcePotential Catalyst SystemKey Feature
Alkyl Halide (R-X)1,3-EnyneCBr₄, NBSPhotoredox/Transition Metal (e.g., Cu, Ni)Radical addition and subsequent bromination.
Propargylic Compound-Brominating AgentPhotoredox Catalyst (e.g., Ir or Ru complex)Generation of an allenyl radical followed by bromine atom transfer.
AlkeneDibromocarbene precursor-Photoredox/Cobalt CatalysisSingle carbon atom insertion followed by rearrangement and bromination. researchgate.net

The ring-opening of gem-dihalocyclopropanes is a classical and effective method for synthesizing allenes, known as the Doering-LaFlamme allene synthesis. wikipedia.orgdrugfuture.comresearchgate.netnrochemistry.comyoutube.com This two-step process begins with the addition of a dihalocarbene (e.g., dibromocarbene, :CBr₂) to an alkene to form a 1,1-dibromocyclopropane. drugfuture.comresearchgate.net The subsequent step involves the reduction of this intermediate with an organolithium reagent or a reducing metal, which leads to a ring-opening reaction to form the allene. wikipedia.orgnrochemistry.com

The mechanism of the ring-opening is thought to involve a metal-halogen exchange, forming a lithiated bromocyclopropane intermediate. wikipedia.orgnrochemistry.comyoutube.com This species can then undergo α-elimination to generate a cyclopropylidene carbene, which rearranges in a concerted fashion to the allene. wikipedia.orgnrochemistry.comyoutube.com

In some cases, the ring-opening of halogenated cyclopropanes can lead to conjugated dienes instead of or in addition to allenes. For example, the base-promoted ring-opening of certain gem-dibromocyclopropanes can yield 2-bromo-1,3-dienes. Studies on glycal-derived gem-dibromocyclopropanes have shown that treatment with a nucleophilic base, like a sodium alkoxide, results in the cleavage of an exocyclic cyclopropane bond to form 2-(E-bromomethylene) derivatives. uq.edu.auacs.orgnih.gov The proposed mechanism involves an initial elimination of HBr to form a bromocyclopropene, followed by ring-opening to a zwitterionic intermediate, which is then trapped by a nucleophile. acs.orgnih.gov This demonstrates that under specific conditions, the rearrangement can be controlled to favor the formation of a conjugated diene system, such as 2-bromo-3-methylbuta-1,3-diene, which is an isomer of this compound.

The outcome of the ring-opening reaction is highly dependent on the substrate structure and the reaction conditions, as summarized below.

Starting MaterialReagentsProduct Type
Alkene (e.g., 2-methyl-2-butene)1. CHBr₃, KOtBu2. MeLi or MgAllene (e.g., this compound) wikipedia.orgdrugfuture.com
Glycal-derived alkene1. CHBr₃, NaOH2. NaOMe, MeOHConjugated Diene (2-(E-bromomethylene)pyranoside) uq.edu.auacs.orgnih.gov

The synthesis of enantiomerically enriched chiral allenes is a significant challenge in organic chemistry due to their axial chirality. illinois.edu Several strategies have been developed for the asymmetric synthesis of allenes, many of which are applicable to the preparation of chiral bromoallenes. illinois.eduresearchgate.netrsc.org

One of the most common methods involves the SN2' substitution of chiral, non-racemic propargylic electrophiles with organocuprate reagents. illinois.eduillinois.edu For the synthesis of chiral bromoallenes, a heterocuprate containing bromide, such as (RCuBr)MgBr·LiBr, can be used. acs.org The reaction of such a reagent with a chiral propargylic substrate transfers the chirality from the starting material's stereocenter to the allene's chiral axis with high stereoselectivity. illinois.eduacs.org

Catalytic asymmetric methods are also emerging as powerful tools for synthesizing chiral allenes. illinois.edursc.orgnih.gov These approaches often utilize a chiral catalyst to control the stereochemical outcome of the reaction. Examples include:

Palladium-catalyzed reactions: Asymmetric bifunctionalization of allenes, where a chiral ligand on the palladium catalyst controls the enantioselectivity, has been developed. nih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been used for the alkylation of racemic allenoates to achieve excellent enantioselectivity through dynamic kinetic resolution. illinois.edu

Organocatalysis: Chiral organocatalysts, such as phosphoric acids, can catalyze the enantioselective synthesis of highly functionalized allenes. researchgate.netrsc.org

Copper-catalyzed reactions: Chiral N-heterocyclic carbene-copper(I) complexes have been used in the asymmetric synthesis of allenes. acs.org

Furthermore, enantioselective Petasis-type reactions have been reported, where chiral biphenols catalyze the asymmetric addition of boronates to hydrazones, ultimately leading to enantioenriched allenes after a rearrangement sequence. nih.gov The development of these catalytic methods provides access to a broader range of chiral allenes with high enantiopurity. illinois.edunih.gov

The following table highlights key strategies for the synthesis of chiral bromoallenes.

Synthetic StrategyKey FeaturesExample
SN2' SubstitutionUtilizes chiral propargylic precursors and bromide-containing cuprates. High transfer of chirality. illinois.eduReaction of a chiral propargyl trisylate with lithium bromocuprate. illinois.edu
Catalytic Asymmetric SynthesisEmploys a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity from achiral or racemic precursors. illinois.eduPd-catalyzed reactions of 2-bromo-1,3-dienes with chiral ligands. illinois.edu
Dynamic Kinetic ResolutionA racemic starting material is converted into a single enantiomer of the product using a chiral catalyst. illinois.eduPd-catalyzed amination of racemic allenyl acetates. illinois.edu

Reactivity and Mechanistic Investigations of 1 Bromo 3 Methylbuta 1,2 Diene

Cycloaddition Reactions of Bromoallenes

Bromoallenes serve as versatile building blocks in cycloaddition chemistry. The cumulative double bonds of the allene (B1206475) can act as a 2π-electron component in various cycloadditions, including [2+2], [3+2], [4+2], and [4+3] pathways. The specific mode of reaction is influenced by the nature of the reaction partner, the substitution pattern on the allene, and the use of thermal, photochemical, or catalytic conditions.

Intramolecular cycloadditions of bromoallenes are particularly valuable as they allow for the rapid assembly of complex polycyclic structures from a single acyclic precursor. rsc.orgresearchgate.net This approach is often favored from an entropic standpoint and can afford high levels of regio- and stereoselectivity. rsc.orgresearchgate.net

The [2+2] cycloaddition involving an allene and an alkene or alkyne is a well-established method for constructing four-membered cyclobutane and cyclobutene rings. rsc.orgresearchgate.net The intramolecular variant has been extensively studied as a strategy for synthesizing polycyclic compounds. rsc.orgresearchgate.net

The mechanism of the [2+2] cycloaddition of allenes can proceed through different pathways depending on the reaction conditions and substrates. Thermal [2+2] cycloadditions are often proposed to occur via a stepwise mechanism involving a diradical intermediate. researchgate.net For instance, the reaction of 1,1-dimethylallene with certain alkenes is rationalized through the formation of diradical intermediates. researchgate.net

In contrast, photochemical [2+2] cycloadditions involve the excitation of one of the reacting partners to an excited state, leading to the formation of the cyclobutane ring. nsf.gov Transition metal catalysis has also emerged as a powerful alternative, relying on the activation of the allene component to facilitate the cycloaddition. rsc.orgresearchgate.net

Theoretical studies using Density Functional Theory (DFT) on the intramolecular [2+2] cycloaddition of ene-ketenes suggest that these reactions are concerted processes. pku.edu.cn The regioselectivity, leading to either fused or bridged-ring products, is determined by the relative stability of carbocation-like character in the transition state, which is influenced by substituents on the alkene. pku.edu.cn Although this study focuses on ene-ketenes, the principles governing the transition state geometries and substituent effects can provide insight into the pathways available to tethered allene-alkene systems.

Table 1: Mechanistic Pathways in [2+2] Cycloadditions of Allenes

Reaction Condition Proposed Mechanism Key Intermediates/States Ref.
Thermal Stepwise Diradical intermediates researchgate.net
Photochemical --- Excited state molecule nsf.gov
Metal-Catalyzed --- Metal-activated allene complex rsc.orgresearchgate.net

[3+2] cycloadditions are fundamental reactions for the synthesis of five-membered rings. wikipedia.org A common variant is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (such as an allene) to form a heterocycle. wikipedia.orgmdpi.com The intramolecular version of this reaction provides an efficient route to fused and bridged heterocyclic systems. researchgate.net

Rhodium(I) catalysts are particularly effective in promoting cycloaddition reactions. nih.gov While direct examples of Rh(I)-catalyzed intramolecular [3+2] cycloadditions of bromoallenes are specific, the general catalytic cycle for Rh(I)-catalyzed cycloadditions provides a mechanistic framework. The cycle typically begins with the coordination of the unsaturated system (e.g., the allene and another tethered π-system) to the Rh(I) center. nih.govyoutube.com This is followed by an oxidative cyclization step to form a rhodacyclopentane intermediate. From this intermediate, reductive elimination regenerates the Rh(I) catalyst and releases the five-membered ring product. youtube.com

In the context of allene chemistry, rhodium catalysis can be used to construct polycyclic skeletons. For example, rhodium(I) catalyzes the intramolecular [5+2] cycloaddition of allene-vinylcyclopropanes. nih.gov Mechanistic studies on rhodium-catalyzed cycloadditions of ene-vinylidenecyclopropanes have highlighted the role of intermediates and reaction conditions in determining the final product. nih.gov In some cases, unexpected reaction pathways can occur; for instance, a rhodium-catalyzed (4+1) cyclization between cyclobutanones and allenes has been reported, where the allene serves as a one-carbon unit. nih.gov

A plausible catalytic cycle for a Rh(I)-catalyzed intramolecular [3+2] cycloaddition of a bromoallene tethered to a 2π component would involve:

Ligand Dissociation/Substrate Coordination: A ligand on the Rh(I) complex dissociates to allow coordination of the bromoallene substrate.

Oxidative Cyclization: The Rh(I) center undergoes oxidative cyclization with the allene and the tethered π-system to form a five-membered rhodacycle (a Rh(III) intermediate).

Reductive Elimination: The rhodacycle undergoes reductive elimination to form the bicyclic product and regenerate the active Rh(I) catalyst.

Intramolecular [4+2] cycloadditions, or Diels-Alder reactions, are powerful methods for forming six-membered rings, leading to fused or bridged polycyclic systems. wikipedia.org When an allene is part of the dienophile or the diene, it introduces unique stereochemical possibilities. anu.edu.authieme-connect.com

Gold catalysts have emerged as exceptionally effective for various cycloaddition reactions involving allenes. nih.gov Gold(I) complexes, being highly π-philic, can activate the allene moiety towards nucleophilic attack or cycloaddition. nih.gov Our group had previously reported on Au(I)-catalyzed intramolecular [4+3] and [4+2] cycloadditions of allenedienes. core.ac.uk

The mechanism for a gold-catalyzed intramolecular [4+2] cycloaddition of an allene-diene is believed to proceed through the activation of the allene by the gold(I) catalyst. This activation enhances the electrophilicity of the allene, facilitating the subsequent cyclization. For bromoallenyl ketones, it has been shown that both Au(I) and Au(III) catalysts can activate the distal double bond of the allene to produce cyclic zwitterionic intermediates, which can then undergo further transformations. nih.gov

Intramolecular [4+3] cycloadditions provide access to seven-membered rings, a common structural motif in natural products. nih.gov Gold and platinum catalysts have been shown to promote intramolecular [4+3] cycloadditions between 1,3-dienes and allenes. nih.gov The proposed mechanism involves the catalyst activating the allene, making it behave as an allyl cation surrogate, which then undergoes a formal [4C(4π) + 3C(2π)] cycloaddition with the tethered diene. nih.gov

Table 2: Gold-Catalyzed Intramolecular Cycloadditions of Allenes

Cycloaddition Type Catalyst Type Proposed Intermediate Product Ring Size Ref.
[4+2] Au(I) Gold-activated allene 6-membered nih.govcore.ac.uk

Intermolecular cycloadditions broaden the synthetic utility of bromoallenes, allowing them to react with a wide range of external partners to create diverse molecular structures.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a cyclohexene ring. wikipedia.org Allenes can participate as either the 2π (dienophile) or 4π (diene) component. anu.edu.authieme-connect.com When an allene such as 1-bromo-3-methylbuta-1,2-diene acts as the dienophile, it reacts with a conjugated diene to form a cycloadduct with an exocyclic double bond. anu.edu.au The presence of an electron-withdrawing substituent, like bromine, can lower the LUMO energy of the allene, activating the adjacent C=C bond for reaction with an electron-rich diene in a normal-electron-demand Diels-Alder reaction. anu.edu.autsijournals.com

1,3-Dipolar Cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocycle. wikipedia.orgyoutube.com Allenes are effective dipolarophiles in these reactions. The reaction of a bromoallene with a 1,3-dipole, such as an azide or a nitrone, can lead to the formation of five-membered heterocyclic rings. nih.govresearchgate.net DFT studies on the 1,3-dipolar cycloaddition between methyl azide and various allenes have shown that the reaction favors the formation of the 1,5-adduct over the 1,4-adduct, a preference that originates from the strength of the primary orbital interactions. nih.govresearchgate.net The regioselectivity of these cycloadditions can be influenced by both steric and electronic factors. wikipedia.org

Table 3: Intermolecular Cycloadditions of Bromoallenes

Reaction Type Allene Role Reaction Partner Product Type Ref.
Diels-Alder ([4+2]) Dienophile Conjugated diene Substituted cyclohexene anu.edu.autsijournals.com

Intermolecular Cycloadditions

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis provides powerful tools for the functionalization of bromoallenes like this compound, enabling the construction of complex molecular architectures with high levels of selectivity.

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and bromoallenes are versatile substrates for these transformations. The presence of the bromine atom allows for oxidative addition to a low-valent metal center, initiating a catalytic cycle.

The reaction of 1-bromoallenes with organocuprates is a well-established method for generating new carbon-carbon bonds. Specifically, the coupling of 3-alkyl- and 3,3-dialkyl-substituted 1-bromo-1,2-dienes with organobis(heterocuprates) provides a general route to chiral α,ω-diynes. This process is characterized by its high 1,3-anti stereoselectivity, which allows for the synthesis of enantiomerically enriched diynes when starting from optically active bromoallenes. The nature of the cuprate (B13416276) reagent plays a critical role in determining both the regiochemistry and stereochemistry of the reaction, which can lead to either terminal acetylenes via 1,3-substitution or allenic hydrocarbons through direct substitution. Zinc alkylcyanocuprates, for instance, have been shown to be effective in the cross-coupling with allenic bromides, affording acetylenic products with high regio- and stereoselective 1,3-anti substitution.

Palladium catalysis unlocks a wide array of transformations for allenes. While direct examples of intermolecular [3+2] carbocyclization and diamination starting specifically from this compound are not extensively documented, the reactivity of the allene functional group in related palladium-catalyzed processes provides significant contextual relevance.

Intermolecular Cycloadditions: Palladium-catalyzed [3+2] cycloaddition reactions are powerful methods for constructing five-membered rings. For instance, nitroalkenes have been shown to readily undergo Pd-catalyzed [3+2] cycloaddition with trimethylenemethane, which serves as the three-carbon component, to produce nitrocyclopentanes with high yield and enantioselectivity nih.govnih.gov. Annulation reactions of strained cyclic allenes with arylpalladium species have also been developed to generate fused heterocyclic products escholarship.orgnih.gov. These examples highlight the capability of allene systems to participate in palladium-catalyzed cycloadditions, suggesting a potential pathway for bromoallenes to act as partners in similar transformations, likely following initial oxidative addition of the C-Br bond.

Diamination and Carboamination: The addition of nitrogen functionalities across double bonds is a crucial transformation in organic synthesis. Palladium-catalyzed methods have been developed for the diamination of unactivated alkenes acs.orgacs.org. More directly relevant is the visible-light-mediated palladium-catalyzed three-component radical-polar crossover carboamination of allenes with diazo esters and amines. nih.gov In this process, a radical intermediate, generated from the diazo compound, adds to the allene. This is followed by an allylpalladium radical-polar crossover and selective allylic substitution with an amine to yield unsaturated γ- or ε-amino acid derivatives. nih.gov This demonstrates a pathway for the difunctionalization of allenes, incorporating an amine, which is mechanistically relevant for potential diamination reactions of bromoallenes.

Unsymmetric 1,3-diynes are valuable structural motifs in natural products and materials science. A highly efficient method for their synthesis involves the use of bromoallenes as precursors. The reaction can be conceptualized as proceeding through an in-situ formation of a 1-bromoalkyne from the bromoallene, which then undergoes a copper-catalyzed coupling reaction. For example, 1,1-dibromoalkenes can be converted directly into 1,3-diynes using a CuI catalyst in the presence of a base like hydrated 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU·H₂O) under solvent-free conditions. acs.org This transformation is believed to proceed via a 1-bromoalkyne intermediate. acs.org A related copper-catalyzed decarboxylative coupling of 1,1-dibromo-1-alkenes with potassium propiolates also produces unsymmetrical 1,3-diynes with high selectivity. chemrxiv.org These methods provide a framework for the conversion of this compound into unsymmetrical 1,3-diynes.

A novel and highly selective method for carbon-carbon bond formation is the direct C−H propargylation using bromoallenes, cocatalyzed by manganese(I) and a Lewis acid. nih.gov This reaction allows for the construction of secondary, tertiary, and even quaternary carbon centers at the propargylic position. nih.gov The Lewis acid, triphenylborane (BPh₃), was found not only to enhance reactivity but also to improve the selectivity for the desired propargylation product. nih.gov This methodology facilitates the synthesis of both internal and terminal alkynes and allows for the transfer of chirality from an axially chiral allene to a central chirality in the product. nih.gov The reaction is notable for the unique reactivity of the manganese catalyst compared to other transition metals. nih.gov

Table 1: Manganese(I)/Lewis Acid Cocatalyzed Direct C−H Propargylation of Indole with Various Bromoallenes

EntryBromoallene SubstrateProduct Yield (%)Selectivity (Propargylation:Allenylation)
11-Bromo-3-phenylpropa-1,2-diene85>40:1
21-Bromo-3-(p-tolyl)propa-1,2-diene91>40:1
31-Bromo-3-(naphthalen-2-yl)propa-1,2-diene96>40:1
41-Bromo-3-cyclohexylpropa-1,2-diene75>40:1
51-Bromo-3,3-dimethylbuta-1,2-diene72>40:1

General Reaction Conditions: Indole derivative (0.2 mmol), Bromoallene (0.3 mmol), Mn(CO)₅Br (10 mol%), BPh₃ (2.5-10 mol%), K₃PO₄ (2 equiv) in Et₂O (1 mL) at 60-80 °C. Data is representative of findings reported in the literature. nih.gov

In a related transformation, a copper-catalyzed, manganese-mediated propargylation and allenylation of aldehydes with propargyl bromides has also been established, highlighting the utility of manganese in facilitating such reactions. nih.govnih.govorganic-chemistry.org

While this compound is an allene, it can serve as a precursor to 1,3-dienes, which are important substrates for hydroboration and other addition reactions. A palladium-catalyzed reaction between allenes and organic halides can produce substituted 1,3-dienes. nih.gov For example, 1,1-dimethylallene reacts with aryl bromides in the presence of a palladium catalyst to give the corresponding 1,3-diene products in good yields. This transformation provides a direct synthetic link from an allene structure to a 1,3-diene.

Once the 1,3-diene is formed, it can undergo hydroboration. The hydroboration of 1,3-dienes is a valuable method for synthesizing allylboranes, which are versatile synthetic intermediates. acs.org Transition-metal catalysis is often employed to control the regioselectivity of this addition. Iron-catalyzed 1,4-hydroboration of 1,3-dienes with pinacolborane (HBPin) affords (E)-allylboronates with high regio- and stereoselectivity. acs.orgacs.org Similarly, nickel-catalyzed 1,4-hydroboration of 1-substituted dienes is also highly regio- and stereoselective, providing access to stereodefined (Z)-allylboron reagents. nih.gov These allylboron compounds can be subsequently oxidized to furnish allylic alcohols or used in allylation reactions to form homoallylic alcohols. acs.orgnih.gov

Intramolecular Amination and Hydroamination Reactions of Bromoallene Systems

Intramolecular hydroamination is a powerful synthetic method for constructing nitrogen-containing heterocyclic compounds. This atom-economical process involves the addition of an N-H bond across a carbon-carbon multiple bond. In the context of bromoallene systems, this reaction pathway offers a route to valuable N-heterocycles, which are significant structures in many natural and bioactive molecules researchgate.net.

Research into the intramolecular hydroamination of amino-1,3-dienes has demonstrated the efficacy of various catalysts, including those based on iron (III) researchgate.net. For instance, the combination of Fe(OTf)₃ and triphenylphosphate has been shown to be an effective system for the cyclization of aminodienes into five- to seven-membered rings researchgate.net. While specific studies focusing solely on this compound tethered to an amine are not detailed in the provided research, the general mechanism involves the activation of the allene by a catalyst, followed by the nucleophilic attack of the tethered amine group. The presence of the bromine atom can influence the electronic properties of the allene and potentially serve as a handle for subsequent transformations after the cyclization event.

Catalytic systems for these types of transformations are an active area of research, with various metals and ligands being explored to control the reaction's efficiency and selectivity.

Table 1: Catalytic Systems for Intramolecular Hydroamination of Dienes

Catalyst System Substrate Type Product Reference
Fe(OTf)₃ / (PhO)₃PO Amino-1,3-dienes N-heterocycles researchgate.net
Group 3 Metal Complexes Aminoalkenes Chiral N-heterocycles rsc.org

Rearrangement Pathways of Bromoallenes

Bromoallenes, including this compound, are prone to various rearrangement reactions, driven by the thermodynamic stability of the resulting products. These pathways include isomerization to conjugated dienes and sigmatropic rearrangements.

Isomerization to Conjugated Diene Systems

Allenes can undergo isomerization to form thermodynamically more stable conjugated 1,3-diene systems. This transformation can be promoted through either acid catalysis or thermal mediation. For this compound, the expected isomerization product would be (1E)-1-bromo-3-methylbuta-1,3-diene.

Acid-catalyzed isomerization proceeds via the protonation of the allene system. Protonation of one of the double bonds in this compound would lead to the formation of a resonance-stabilized vinyl or allyl carbocation. Subsequent deprotonation from the methyl group can then yield the conjugated diene product. The regioselectivity of this process is governed by the stability of the intermediate carbocation.

Thermal conditions can also induce the isomerization of allenes to conjugated dienes. Such reactions may proceed through a unimolecular mechanism involving a 1,4-hydrogen shift rsc.org. For example, the thermal isomerization of structurally similar compounds like ethylidenecyclopropane to 2-methylbuta-1,3-diene (isoprene) has been studied, suggesting that a complex involving a hydrogen shift is likely rsc.org. These uncatalyzed reactions typically require elevated temperatures to overcome the activation energy barrier for the rearrangement.

Electrophilic and Nucleophilic Reactivity of the Bromoallene Moiety

The bromoallene moiety in this compound possesses a dualistic reactivity profile, making it susceptible to attack by both electrophiles and nucleophiles.

Nucleophilic Reactivity: The carbon atom bearing the bromine is an electrophilic center, making it a target for nucleophiles. Nucleophilic substitution reactions can occur, leading to the displacement of the bromide ion. The mechanism can be influenced by reaction conditions and the nature of the nucleophile. A key feature of this system is its ability to form a resonance-stabilized carbocation upon departure of the bromide leaving group, suggesting that SN1-type pathways are plausible. This reactivity is observed in similar systems where the displacement of a leaving group is facilitated by the formation of a stable cationic intermediate. For example, the reaction of 1-bromo-3-methylbut-2-ene in methanol proceeds via an SN1 mechanism to give two substitution products pearson.com.

Electrophilic Reactivity: The π-bonds of the allene system are electron-rich and thus reactive towards electrophiles. Electrophilic addition can occur at either of the double bonds. The addition of an electrophile (e.g., H⁺ or Br⁺) to the allene will generate a carbocation. The stability of this intermediate is crucial in determining the final product. Attack at the C1-C2 double bond can lead to a vinyl cation, whereas attack at the C2-C3 double bond can generate an allylic carbocation, which is stabilized by resonance. In related systems like isoprene (2-methyl-1,3-butadiene), electrophilic addition of Br₂ follows Markovnikov's rule, where the electrophile adds to form the more stable carbocation study.com. A similar principle would govern the electrophilic addition to the allene system of this compound.

Electrophilic Additions to the Allene System (e.g., involving allylic carbocations)

The allene functionality in this compound is susceptible to electrophilic attack. The reaction is initiated by the addition of an electrophile to one of the double bonds. Attack at the C1-C2 double bond is sterically hindered by the bromine atom and electronically deactivated. Therefore, electrophilic addition is more likely to occur at the C2-C3 double bond.

Protonation of the central carbon (C2) would lead to a vinyl carbocation, which is highly unstable. Protonation of the terminal carbon (C3), however, generates a more stable allylic carbocation, which is stabilized by resonance. This allylic carbocation has two resonance contributors, with the positive charge delocalized between C2 and C4 (the carbon of the methyl group).

The subsequent attack by a nucleophile can occur at either of the electron-deficient carbons, leading to a mixture of products. This reactivity is analogous to the electrophilic addition to conjugated dienes, where 1,2- and 1,4-addition products are typically observed. pressbooks.pub The regioselectivity of the nucleophilic attack will depend on the relative stability of the resulting products and the distribution of the positive charge in the allylic carbocation intermediate.

Table 1: Potential Products from Electrophilic Addition to this compound

ReactantElectrophileNucleophilePotential Product(s)
This compoundH⁺Br⁻2,3-Dibromo-3-methyl-1-butene and 1,3-Dibromo-3-methyl-1-butene
This compoundBr⁺Br⁻1,2,3-Tribromo-3-methyl-1-butene and 1,3,4-Tribromo-3-methyl-1-butene

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is attached to an sp²-hybridized carbon, which generally makes nucleophilic substitution reactions challenging compared to sp³-hybridized alkyl halides. However, the allene structure allows for the possibility of both Sₙ1 and Sₙ2 type mechanisms, as well as an Sₙ2' mechanism.

The likelihood of an Sₙ1 or Sₙ2 reaction is determined by factors such as the stability of the carbocation intermediate, the strength of the nucleophile, the nature of the solvent, and steric hindrance. youtube.comsavemyexams.com

Sₙ1 Mechanism: Dissociation of the bromide ion would lead to a vinyl carbocation, which is generally unstable. However, the adjacent double bond could potentially stabilize the cation through resonance, forming an allenyl cation. In a polar protic solvent and with a weak nucleophile, an Sₙ1 pathway might be possible, leading to a racemic mixture if the intermediate is planar. youtube.comyoutube.comyoutube.comlibretexts.org

Sₙ2 Mechanism: A direct backside attack by a strong nucleophile on the C1 carbon is sterically hindered by the allene system. Therefore, a classic Sₙ2 reaction is considered unlikely. savemyexams.com

Sₙ2' Mechanism: A more plausible pathway is the Sₙ2' reaction, where the nucleophile attacks the terminal C3 carbon of the allene system, leading to a concerted rearrangement of the double bonds and expulsion of the bromide ion from the C1 position. This would result in the formation of a substituted alkyne.

Table 2: Factors Influencing the Nucleophilic Substitution Mechanism in this compound

FactorFavors Sₙ1Favors Sₙ2'
Substrate Structure Tertiary > Secondary > PrimaryAccessible γ-carbon
Nucleophile WeakStrong, unhindered
Solvent Polar ProticPolar Aprotic
Leaving Group GoodGood

Epoxidation Reactions of Bromoallenes

The epoxidation of bromoallenes has been investigated, and it presents a unique reaction pathway. Instead of forming stable epoxides, the reaction of bromoallenes with dimethyldioxirane (DMDO) directly yields α,β-unsaturated carboxylic acids. nih.govrsc.orgnih.gov This transformation is proposed to proceed through the formation of a highly reactive bromoallene oxide intermediate. nih.govrsc.org

The proposed mechanism involves the initial epoxidation of one of the double bonds of the bromoallene to form the bromoallene oxide. rsc.org This intermediate is unstable and spontaneously rearranges to a bromocyclopropanone. nih.govrsc.org The bromocyclopropanone then undergoes a Favorskii-type rearrangement, where it is attacked by a nucleophile (such as water present in the reaction mixture), leading to ring-opening and the formation of the α,β-unsaturated carboxylic acid. rsc.org

Labeling studies with deuterium and carbon-13 have provided evidence for this mechanistic pathway, showing an interchange of the carbon atoms of the allene system during the reaction. rsc.org The epoxidation of 1-bromo-1,3-di-tert-alkylallenes has been shown to be regioselective for the bromine-bearing double bond. rsc.org

Table 3: Products from the Epoxidation of a Bromoallene with DMDO

Starting MaterialReagentKey IntermediateFinal Product
This compoundDMDO1-Bromo-1-methyl-1,2-epoxybut-2-ene (Bromoallene oxide)3-Methylbut-2-enoic acid

Radical-Mediated Processes and their Relevance to Bromoallenes (e.g., 1,4-difunctionalization)

Bromoallenes can participate in radical-mediated reactions, where the weak carbon-bromine bond can undergo homolytic cleavage, or the allene system can react with an external radical species. The addition of a radical to an allene can occur at either the terminal or the central carbon atom. illinois.edu

Attack at the central carbon is often favored as it leads to the formation of a more stable, resonance-delocalized allyl radical. illinois.edursc.org In the case of this compound, the addition of a radical to the central C2 carbon would generate a 2-bromoallyl radical. This intermediate can then undergo further reactions, such as trapping by another radical or a molecule with a transferable atom.

A relevant process in the context of bromoallenes is the concept of 1,4-difunctionalization, which has been studied in related systems like 1,3-enynes. nih.govrsc.org In these reactions, a radical adds to one end of the conjugated system, and a second functional group is introduced at the other end. For a bromoallene, this could involve the initial addition of a radical to the C3-C4 double bond, followed by a reaction involving the bromine atom at C1, potentially leading to cyclized or rearranged products. Radical additions to allenes can be influenced by steric and electronic factors of both the allene and the attacking radical. illinois.edu The reversibility of radical addition to the terminal carbons of allenes versus the irreversible nature of addition to the central carbon can also dictate the final product distribution. nih.gov

Table 4: Potential Radical-Mediated Reactions of this compound

Reaction TypeInitiator/Radical SourceIntermediatePotential Outcome
Radical AdditionAIBN, R•2-Bromo-3-methylbut-2-en-1-yl radicalAddition products, cyclization
1,4-DifunctionalizationRadical initiator, trapping agentAllenyl radicalIncorporation of two new functional groups

Stereochemical Aspects and Chiral Synthesis Involving 1 Bromo 3 Methylbuta 1,2 Diene

Axial Chirality of Bromoallenes and its Implications

Allenes are a unique class of compounds featuring two cumulative double bonds, C=C=C. This bonding arrangement results in a non-planar structure where the substituents on the two terminal carbons lie in perpendicular planes. This geometry can give rise to a form of stereoisomerism known as axial chirality. youtube.com For an allene (B1206475) of the general structure abC=C=Ccd to be chiral, the substituents on each terminal carbon must be different (a ≠ b and c ≠ d). youtube.com The C=C=C axis is referred to as the chiral axis.

In the specific case of 1-bromo-3-methylbuta-1,2-diene, the substituents are (H, Br) on one carbon and (CH₃, CH₃) on the other. Because the two substituents on the C-3 carbon are identical (c=d=CH₃), the molecule possesses a plane of symmetry and is therefore achiral. However, if the two methyl groups were replaced with two different alkyl groups (e.g., 1-bromo-3-ethyl-3-methylpenta-1,2-diene), the resulting molecule would exhibit axial chirality and could exist as a pair of enantiomers. The principles and reactions discussed in the following sections apply to such chiral bromoallenes, which serve as key intermediates in asymmetric synthesis. The axial chirality of these substrates has significant implications, as it can be effectively transferred to create new point chirality (central chirality) in the product molecules. acs.org

Enantioselective Synthesis and Kinetic Resolution Approaches

The generation of enantiomerically pure chiral allenes is a critical challenge in asymmetric synthesis. The two primary strategies to achieve this are direct enantioselective synthesis, where one enantiomer is formed preferentially, and kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, enantioenriched substrate. wikipedia.org

Transition metal catalysis employing chiral ligands is a powerful method for the enantioselective synthesis of complex molecules. nih.gov This approach has been successfully applied to the synthesis of axially chiral allenes. In a notable example, a nickel-catalyzed propargylic substitution reaction was developed to construct multi-substituted, axially chiral phosphorus-containing allenes. nih.gov This method utilizes a chiral Ni(0) catalyst that coordinates with a propargylic acetate (B1210297) substrate. Subsequent insertion of a phosphite (B83602) and elimination leads to the formation of the chiral allene product with high enantioselectivity. nih.gov The choice of the chiral ligand is crucial for inducing the high degree of stereocontrol observed.

Table 1: Enantioselective Synthesis of Axially Chiral Allenes via Ni-Catalysis nih.gov

Propargyl Acetate Substrate P-Nucleophile Chiral Ligand Yield (%) Enantiomeric Excess (ee, %)
Phenyl-substituted Diphenylphosphonate (R)-P,N-Ligand 95 96
Naphthyl-substituted Diphenylphosphonate (R)-P,N-Ligand 96 95
Thienyl-substituted Diphenylphosphonate (R)-P,N-Ligand 93 94
Furanyl-substituted Diphenylphosphine oxide (R)-P,N-Ligand 94 93
Cyclohexyl-substituted Diethyl phosphonate (R)-P,N-Ligand 95 97

This table showcases representative results from a study on the synthesis of chiral phosphorus-containing allenes, demonstrating the high efficiency and enantioselectivity achievable with transition metal catalysis.

Chiral bromoallenes are valuable substrates in stereoselective cross-coupling reactions, where the existing axial chirality of the allene directs the formation of a new stereocenter. The reaction of optically active 1-bromo-1,2-dienes with organocuprate reagents has been shown to produce enantiomerically enriched 3-aryl-1-alkynes. acs.orgkaust.edu.sa This transformation proceeds with high 1,3-anti stereoselectivity, effectively transferring the axial chirality of the bromoallene to a new quaternary stereogenic center in the alkyne product. acs.orgkaust.edu.sa The regioselectivity of the reaction can be influenced by the steric bulk of both the bromoallene substituents and the aryl cuprate (B13416276) reagent. acs.org

Table 2: Stereoselective Synthesis of Chiral Alkynes from Bromoallenes acs.orgkaust.edu.sa

Chiral Bromoallene Substrate Aryl Cuprate Reagent Product Yield (%) Regioselectivity (Alkyne:Allene)
(S)-1-Bromo-3,4,4-trimethylpenta-1,2-diene Phenylcopper reagent (R)-3-Phenyl-3,4,4-trimethylpent-1-yne 75 >98:2
(S)-1-Bromo-3-methyl-3-phenylpenta-1,2-diene 2-Naphthyl cuprate (R)-3-(Naphthalen-2-yl)-3-methyl-3-phenylpent-1-yne 70 >98:2
(S)-1-Bromo-3-tert-butyl-3-methylpenta-1,2-diene Phenylcopper reagent (R)-3-Phenyl-3-tert-butyl-3-methylpent-1-yne 68 95:5

This table illustrates the high regio- and stereoselectivity observed in the cross-coupling of chiral bromoallenes.

The fixed geometry of chiral bromoallenes makes them excellent substrates for intramolecular cyclization reactions to form chiral heterocyclic compounds. The base-mediated intramolecular amination of bromoallenes containing a pendant amino group provides a highly stereoselective route to chiral azacycles, such as 2-ethynylaziridines. nih.gov The reaction proceeds with high cis-selectivity, regardless of the initial configuration of the bromoallene diastereomer. nih.gov This method has also been extended to the synthesis of four- and five-membered azacycles. The stereochemical outcome has been rationalized by density functional theory (DFT) calculations, which indicate a lower energy transition state for the formation of the cis-product. nih.gov

Table 3: Stereoselective Synthesis of 2-Ethynylaziridines nih.gov

Bromoallene Substrate Configuration Solvent Yield (%) Selectivity (cis:trans)
(4S, aR)-Bromoallene DMF 85 99:1
(4S, aS)-Bromoallene DMF 82 91:9
(4S, aS)-Bromoallene THF 80 99:1

This table demonstrates the high cis-selectivity achieved in the intramolecular amination of chiral bromoallenes and the influence of the solvent on the stereochemical outcome.

Mechanistic Insights into Stereocontrol in Bromoallene Transformations

Understanding the mechanisms that govern stereocontrol is paramount for designing effective asymmetric syntheses. In reactions involving chiral allenes, the key is often how the axial chirality of the starting material is translated into the stereochemistry of the product.

The terms stereospecific and stereoselective are crucial in describing the stereochemical outcome of a reaction. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one in which different stereoisomeric starting materials lead to different stereoisomeric products. nih.govutsouthwestern.edu All stereospecific reactions are inherently stereoselective, but the reverse is not always true. youtube.com

In the context of cycloaddition reactions involving chiral allenes, a stereospecific process implies that the axial chirality of the allene directly dictates the resulting stereochemistry of the cycloadduct. This is often observed in concerted pericyclic reactions, such as the Diels-Alder reaction. nih.gov For example, the [3+2] cycloaddition of chiral arylallenes with C,N-cyclic azomethine imines has been shown to be highly stereospecific. acs.org In this reaction, the axial chirality of the allene is efficiently transferred to create new central stereocenters in the product, a process known as axial-to-central chirality transfer. acs.org The reaction proceeds with excellent diastereoselectivity and retention of enantiomeric excess, indicating a highly ordered transition state where the stereochemical information of the starting material is preserved. acs.org

Conversely, a process involving stereoinversion would result in a product with the opposite configuration relative to the starting material. A non-stereospecific reaction might proceed through an intermediate that loses the initial stereochemical information, leading to a mixture of product stereoisomers. The high degree of stereospecificity observed in many bromoallene transformations underscores their utility as chiral building blocks, allowing for predictable and controlled synthesis of complex chiral molecules.

Influence of Ligand Design and Substrate Stereoelectronic Properties on Selectivity

The selectivity in metal-catalyzed reactions of this compound, particularly palladium-catalyzed cross-coupling reactions, is significantly influenced by the electronic and steric properties of both the phosphine (B1218219) ligands and the substrate itself.

Ligand Design: The choice of ligand in a palladium-catalyzed reaction can dictate the regioselectivity and stereoselectivity of the transformation. The electronic nature of phosphine ligands, for instance, can modulate the reactivity of the palladium center. Electron-donating ligands increase the electron density on the metal, which can facilitate the oxidative addition step, often the rate-determining step in cross-coupling reactions. Conversely, electron-withdrawing ligands can influence the reductive elimination step.

The steric bulk of the ligand, often quantified by its cone angle, plays a crucial role in controlling the accessibility of the metal center and can influence the stereochemical course of the reaction. In the context of reactions involving this compound, bulky ligands can create a chiral pocket around the metal center, favoring the formation of one enantiomer over the other. For instance, in synergistic amino- and palladium-catalyzed allylic alkylations, the diastereoselectivity can be controlled by the electronic properties of an achiral, monodentate phosphine ligand on the palladium catalyst. figshare.com Triarylphosphines with neutral or electron-donating substituents may favor one diastereomer, while those with electron-withdrawing groups can lead to the formation of the other. figshare.com

Substrate Stereoelectronic Properties: The inherent stereoelectronic properties of this compound also play a vital role in determining the selectivity of its reactions. The steric hindrance provided by the two methyl groups at the C3 position influences the trajectory of the incoming nucleophile or the coordination of the metal catalyst. In cross-coupling reactions with organocuprates, the steric requirements of the alkyl substituents on the bromoallene substrate have been shown to be a determining factor for the regioselectivity of the process. researchgate.netnih.gov For instance, when sterically demanding ortho-substituted phenyl reagents are used, the regioselectivity is highly dependent on the steric bulk of the bromoallene. researchgate.netnih.gov

The electronic nature of the allene system, with its cumulated double bonds, also dictates its reactivity. The sp-hybridized central carbon and the sp2-hybridized terminal carbons create a unique electronic environment that influences the regioselectivity of addition reactions.

The interplay between ligand design and substrate stereoelectronics is crucial for achieving high levels of stereocontrol. A well-designed ligand can amplify the inherent stereochemical biases of the substrate, leading to highly selective transformations.

Table 1: Influence of Ligand and Substrate Properties on Selectivity

FactorInfluence on SelectivityExample
Ligand Electronics Modulates the electronic nature of the metal center, affecting the rates of oxidative addition and reductive elimination. Can invert diastereoselectivity. figshare.comElectron-donating phosphines can increase catalyst activity in cross-coupling reactions.
Ligand Sterics (Cone Angle) Creates a specific steric environment around the metal, influencing which face of the substrate coordinates and reacts.Bulky ligands can lead to higher enantioselectivity in asymmetric catalysis.
Substrate Sterics The steric bulk of the methyl groups on the allene can direct the approach of reagents, influencing regioselectivity. researchgate.netnih.govIncreased steric hindrance on the bromoallene can affect the product distribution in reactions with sterically demanding nucleophiles. researchgate.netnih.gov
Substrate Electronics The electron distribution in the allene π-system determines the preferred site of nucleophilic or electrophilic attack.The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, making the C1 carbon electrophilic.

Retention and Inversion of Configuration in Bromoallene Reactions

In nucleophilic substitution reactions of chiral substrates, the stereochemical outcome can be either retention or inversion of the original configuration. For reactions involving chiral allenes like this compound, the stereochemical pathway is of significant interest for the synthesis of optically active products.

Inversion of Configuration: In many S(_N)2 reactions, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereocenter's configuration, a phenomenon known as Walden inversion. pressbooks.publibretexts.orgchemistrysteps.com For bromoallenes, a backside attack is generally favored, leading to inversion of the axial chirality. libretexts.orglibretexts.org This stereospecificity is a powerful tool in asymmetric synthesis, as the stereochemistry of the product can be predicted from that of the starting material. pressbooks.pub

Retention of Configuration: While inversion is common, retention of configuration can also occur under certain reaction conditions or with specific reagents. In some organocuprate reactions, for example, the stereochemical outcome can be retention. Gilman reagents (organocuprates) are known to participate in substitution reactions where the configuration at a double bond is retained. pressbooks.pub

In the context of cross-coupling reactions of 3-alkyl- and 3,3-dialkyl-1-bromo-1,2-dienes with arylbromocuprates, a high degree of 1,3-anti stereoselectivity is observed. researchgate.netnih.gov This anti-stereoselectivity implies a specific stereochemical relationship between the incoming aryl group and the substituents on the allene, which can be leveraged to synthesize enantiomerically enriched 3-aryl-1-alkynes from optically active bromoallene substrates. researchgate.netnih.gov The term "anti-attack" is also used to describe the stereochemical course of some electrophilic substitution reactions. researchgate.net

The choice of solvent can also play a critical role in determining the stereochemical outcome. For instance, in the Suzuki coupling of 2-bromo-1,3-dienes, the reaction can proceed with either retention or inversion of configuration depending on the polarity of the solvent used. nih.gov While this is for a 1,3-diene system, it highlights the potential for solvent effects to control stereochemistry in related bromoalkene systems.

Table 2: Stereochemical Outcomes in Bromoallene Reactions

Reaction TypePredominant Stereochemical OutcomeMechanistic Considerations
S(_N)2-type Nucleophilic SubstitutionInversion of Configuration pressbooks.publibretexts.orgBackside attack of the nucleophile on the electrophilic carbon. libretexts.orglibretexts.org
Organocuprate Cross-CouplingHigh 1,3-anti Stereoselectivity researchgate.netnih.govThe reaction proceeds through a mechanism that favors an anti-relationship between the incoming group and existing substituents.
Electrophilic SubstitutionAnti-attack researchgate.netThe electrophile adds to one face of the double bond while the leaving group departs from the other.

Advanced Spectroscopic Characterization of 1 Bromo 3 Methylbuta 1,2 Diene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-bromo-3-methylbuta-1,2-diene. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

In the ¹H NMR spectrum of a related compound, 1-bromo-2-methylpropane, the signals for the protons are influenced by the electronegativity of the bromine atom, with protons closer to the bromine atom exhibiting a downfield chemical shift. docbrown.info For this compound, characteristic signals would be expected for the allenic protons and the methyl protons. The allenic proton would likely appear as a multiplet due to coupling with other protons in the molecule. The two methyl groups attached to the same carbon are expected to be equivalent and would, therefore, appear as a single, sharp signal, likely a singlet or a doublet depending on the coupling with the allenic proton.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The central sp-hybridized carbon of the allene (B1206475) typically appears in a characteristic region of the spectrum, while the sp²-hybridized carbons and the sp³-hybridized methyl carbons would have their own distinct chemical shifts. stenutz.eu Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignment. ipb.pt These techniques are particularly valuable for complex derivatives of this compound. ipb.ptresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H~5.5 - 6.0~70 - 80
C2-~200 - 210
C3-~90 - 100
C4/C5-H~1.7 - 1.9~20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity. nist.gov This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. rsc.org Fragmentation analysis, often performed using techniques like electron ionization (EI), provides further structural information. The molecule will break apart in a predictable manner, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms. Common fragmentation pathways for bromoallenes may include the loss of a bromine atom or cleavage of the carbon-carbon bonds within the allenic system.

Table 2: Expected Mass Spectrometry Data for this compound.
Ionm/z (relative to ⁷⁹Br)m/z (relative to ⁸¹Br)Description
[M]⁺146148Molecular ion
[M-Br]⁺6767Loss of bromine atom
[C₄H₇]⁺5555Loss of Br and CH₃

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation

This compound is a chiral molecule due to the axial chirality of the allene group. masterorganicchemistry.com Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. libretexts.org The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. acs.org Chiral allenes exhibit characteristic CD signals that can be used for their identification and stereochemical analysis. acs.org The interaction between a chiral host and a chiral guest molecule can lead to changes in the CD spectrum, which forms the basis for chiral recognition. mdpi.comrsc.org

A significant advancement in the stereochemical analysis of bromoallenes is the application of Vacuum-Ultraviolet Circular Dichroism (VUVCD) spectroscopy. nih.govnih.gov This technique extends the measurement of CD spectra into the vacuum-ultraviolet region (140–200 nm). researchgate.net Bromoallenes exhibit a characteristic absorption in the range of 180–190 nm due to a π-π* transition. nih.gov The VUVCD spectra of bromoallene diastereomers show distinct positive or negative Cotton effects in this region, which directly correlate with the absolute configuration of the bromoallene moiety. researchgate.net This method provides a more reliable assignment of absolute configuration compared to older methods like Lowe's rule, which is based on specific rotation and can be influenced by other substituents in the molecule. nih.govmdpi.com

X-ray Crystallography for Definitive Structural Determination of Derivatives

While obtaining a suitable single crystal of the parent this compound for X-ray crystallography might be challenging, this technique can be applied to its solid derivatives. X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. rsc.org The resulting crystal structure offers a definitive and highly detailed picture of the molecule's geometry. For chiral allenes, X-ray crystallography of a suitable derivative can confirm the absolute configuration determined by other spectroscopic methods.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sawpmucdn.com The resulting spectra serve as a "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. wikipedia.org For this compound, a key feature in the IR and Raman spectra would be the characteristic asymmetric stretching vibration of the C=C=C allenic group, which typically appears as a strong band around 1950 cm⁻¹. cdnsciencepub.com Other expected vibrations include C-H stretching and bending modes for the methyl and allenic protons, and the C-Br stretching vibration, which would appear at a lower frequency. mdpi.com While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. wikipedia.org Therefore, some vibrational modes may be more prominent in one technique than the other, providing a more complete vibrational analysis when used together. nih.gov

Table 3: Characteristic Infrared and Raman Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
C=C=C Asymmetric Stretch1940 - 1970IR, Raman
C-H Stretch (sp²)3000 - 3100IR, Raman
C-H Stretch (sp³)2850 - 3000IR, Raman
C-H Bend (sp³)1370 - 1470IR, Raman
C-Br Stretch500 - 600IR, Raman

Computational and Theoretical Studies on 1 Bromo 3 Methylbuta 1,2 Diene Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the mechanisms of organic reactions. sumitomo-chem.co.jpmdpi.com DFT calculations are used to map out potential energy surfaces, which allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For a substituted allene (B1206475) like 1-bromo-3-methylbuta-1,2-diene, DFT can be used to predict the pathways of various reactions, such as cycloadditions, electrophilic additions, and rearrangements. A key application is determining whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism involving one or more intermediates.

By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to occur. sumitomo-chem.co.jp Finding these unstable structures is a challenging but essential task in computational chemistry. github.io For example, in cycloaddition reactions involving allenes, DFT can distinguish between a concerted pathway and a stepwise pathway that proceeds through a diradical or zwitterionic intermediate. researchgate.netmdpi.com Calculations on similar systems have shown that the energy barriers for different pathways can be significantly different, allowing for the prediction of the most likely mechanism. pku.edu.cn

Table 1: Illustrative Comparison of Calculated Activation Energies for Concerted vs. Stepwise Pathways in a Model Allene Reaction

Reaction PathwayDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)Intermediate Formed
ConcertedA single transition state directly connects reactants and products.25.5None
StepwiseInvolves the formation of a transient intermediate species.19.8 (for the rate-determining step)Zwitterionic or Diradical Species

Note: Data are representative examples derived from computational studies on analogous systems to illustrate the application of DFT.

Many reactions involving unsymmetrical allenes can yield multiple products (regioisomers or stereoisomers). DFT is instrumental in explaining and predicting the observed selectivity. longdom.orgrsc.org

Regioselectivity: In the case of electrophilic addition to this compound, the electrophile could attack the central carbon (C2) or one of the terminal carbons (C1 or C3) of the allene system. Each potential attack site would lead to a different carbocation intermediate and, ultimately, a different final product. DFT calculations can determine the activation energies for the transition states leading to each regioisomer. The pathway with the lower energy barrier is kinetically favored and will correspond to the major product. mdpi.com For allenes, protonation is calculated to favor the formation of a 2-propenyl type cation over a more stable allyl cation due to a high energy barrier for the latter's formation pathway. stackexchange.com

Stereoselectivity: Reactions can often produce different stereoisomers, such as syn or anti products. By calculating the energies of the diastereomeric transition states, DFT can predict which stereoisomer will be preferentially formed. nih.gov For example, in Diels-Alder reactions, computational studies can effectively predict whether the endo or exo product will dominate by comparing their respective transition state energies. longdom.org

Table 2: Example of DFT-Calculated Energy Barriers for Different Regioisomeric Transition States in an Electrophilic Addition to a Model Allene

Attack Site on AlleneIntermediate TypeRelative Transition State Energy (kcal/mol)Predicted Outcome
Central Carbon (C2)Vinyl Cation0.0Major Product
Terminal Carbon (C1/C3)Allyl Cation+4.5Minor Product

Note: Data are hypothetical and serve to illustrate how DFT is used to rationalize regioselectivity based on principles from related studies.

Molecular Dynamics Simulations in Complex Reaction Systems (Potential Application)

While DFT is excellent for studying reaction pathways in the gas phase or with simple solvent models, Molecular Dynamics (MD) simulations offer a way to understand reactions in more complex, realistic environments. nih.gov MD simulations model the explicit movement of atoms and molecules over time, allowing researchers to observe the dynamic effects of solvent molecules, temperature, and pressure on a reaction. oup.comnih.gov

For a reaction involving this compound, MD simulations could be used to:

Study the specific arrangement and role of solvent molecules around the reactant and transition state. nih.gov

Simulate reaction dynamics to see if the pathway deviates from the minimum energy path calculated by static DFT methods. oup.com

Investigate how the molecule diffuses and orients itself before a reaction in a solution containing other reagents. acs.org

This method is particularly valuable for understanding reactions where the solvent plays an active role beyond simple stabilization.

Quantum Chemical Modeling of Reactive Intermediates

Reactions of this compound likely proceed through various short-lived, high-energy reactive intermediates. Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for characterizing these species that are often too unstable to be observed experimentally.

For instance, in an electrophilic addition reaction, a carbocation intermediate would form. Calculations can provide detailed information about this intermediate, including:

Geometric Structure: The precise bond lengths and angles.

Stability: Its energy relative to other possible intermediates. Theoretical calculations have established that for the parent C3H5+ system, the allyl cation is significantly more stable than the 2-propenyl cation isomer. stackexchange.com

Charge Distribution: How the positive charge is distributed across the molecule, which helps predict where a subsequent nucleophilic attack will occur.

Similarly, for radical reactions, computational modeling can characterize the structure and spin density distribution of radical intermediates, providing insight into the reaction's regioselectivity. researchgate.net

Analysis of Electronic Structures and Reactivity Descriptors

Computational chemistry allows for the analysis of a molecule's electronic structure to predict its reactivity without simulating a full reaction. nih.gov This is done through the calculation of various reactivity descriptors. For this compound, these descriptors can identify the most probable sites for nucleophilic or electrophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack.

Fukui Functions: These descriptors provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting where an electrophile, nucleophile, or radical is most likely to attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: This method provides insights into charge distribution, hybridization, and stabilizing interactions (like hyperconjugation) within the molecule. researchgate.net

Table 3: Common Reactivity Descriptors and Their Significance

DescriptorInformation ProvidedPredicted Reactivity for this compound (Hypothetical)
HOMO Energy/LocationEnergy and location of the most available electrons; indicates nucleophilic sites.Likely localized on the C=C=C π-system, predicting it as the site of electrophilic attack.
LUMO Energy/LocationEnergy and location of the lowest energy empty orbital; indicates electrophilic sites.Potentially localized on the C-Br antibonding orbital, indicating susceptibility to nucleophilic attack at the carbon atom.
HOMO-LUMO GapIndicator of overall molecular reactivity; a smaller gap suggests higher reactivity.A moderate gap would suggest a balance of stability and reactivity.
Electrostatic PotentialVisual map of charge distribution.Negative potential (red) expected around the π-bonds of the allene; positive potential (blue) near the hydrogen atoms and potentially the carbon bonded to bromine.

Applications of 1 Bromo 3 Methylbuta 1,2 Diene in Complex Organic Synthesis

Building Blocks for Polycyclic and Heterocyclic Systems

The reactivity of 1-bromo-3-methylbuta-1,2-diene makes it an excellent precursor for synthesizing complex ring systems. The allene (B1206475) moiety can participate in various cycloaddition and annulation reactions, while the bromine atom provides a handle for cross-coupling or nucleophilic substitution, facilitating the assembly of diverse polycyclic and heterocyclic scaffolds.

Synthesis of Fused Bicyclic Ring Structures through Cycloadditions

Bromoallenes are valuable partners in cycloaddition reactions for constructing fused bicyclic frameworks. A notable application is the palladium-catalyzed cascade cyclization of substrates derived from bromoallenes, which provides a direct route to bicyclic systems. nih.gov These reactions often proceed with high selectivity, enabling the formation of complex ring structures in a single step. For instance, the reaction of a bromoallene-containing enyne can lead to the formation of bicyclic silylated cyclohexadienes, which are versatile intermediates for further synthetic transformations.

Table 1: Examples of Cycloaddition Reactions for Bicyclic Systems

Reactant TypeCatalystConditionsProduct Type
Silylated BromoenynePd(PPh₃)₄HeatBicyclic Silylated Cyclohexadiene
AlkenylstannanePd(PPh₃)₄HeatBicyclic Silylated Cyclohexadiene

This table presents generalized data on cycloaddition reactions involving bromoallene-type structures to form bicyclic systems.

Construction of Five-Membered Carbocycles

The synthesis of five-membered rings, or cyclopentanoids, is a central theme in organic chemistry. While direct [3+2] cycloadditions involving allenes are a known method, bromoallenes like this compound can also serve as precursors to intermediates required for other types of annulations. nih.gov For example, they can be used to generate dienyl systems necessary for Nazarov cyclizations or can participate in transition-metal-catalyzed processes that lead to cyclopentene derivatives. The substitution pattern of the bromoallene can influence the regioselectivity of these cyclization reactions.

Formation of Nitrogen-Containing Heterocycles (e.g., Aziridines, Pyrrolidines, Benzimidazoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.com Bromoallenes provide multiple pathways for the synthesis of these important structures. The electrophilic nature of the allene system, enhanced by the bromine atom, allows for reactions with nitrogen nucleophiles. For instance, intramolecular amination reactions of tethered amines onto the allene backbone can yield valuable heterocyclic products like pyrrolidines. Furthermore, metal-catalyzed reactions, such as copper-catalyzed diaminations or gold-catalyzed dihydroaminations of N-allenylureas, can produce imidazolidinones, which are five-membered nitrogen heterocycles. nih.gov These methods highlight the utility of bromoallenes in constructing diverse N-heterocyclic scaffolds. rsc.orgubc.ca

Table 2: Synthesis of Nitrogen Heterocycles from Allene Precursors

Allene SubstrateCatalyst/ReagentProduct Heterocycle
N-δ-allenylureaAu(I) catalystBicyclic Imidazolidin-2-one
δ-amino allenePalladium catalystPyrrolidine derivative
BromoalleneAmine nucleophileAziridine precursor

This table summarizes general synthetic routes to nitrogen heterocycles utilizing the reactivity of allenes.

Synthesis of Sulfur- and Nitrogen-Containing Heterocycles (e.g., Thiazoles, Selenazoles, Triazoles, Pyrazoles)

The synthesis of heterocycles containing both sulfur and nitrogen is of significant interest in medicinal chemistry. umich.eduresearchgate.netorganic-chemistry.org this compound can act as a three-carbon electrophilic synthon for the construction of these rings. nih.gov Reaction with binucleophiles such as thiourea, thioamides, or hydrazine derivatives can lead to the formation of five-membered heterocyclic rings like thiazoles and pyrazoles. nih.gov The reaction typically involves an initial nucleophilic attack on the allene system, followed by an intramolecular cyclization. The specific reaction conditions and the nature of the nucleophile determine the final heterocyclic product. organic-chemistry.org

Preparation of Molecules Possessing Quaternary Stereogenic Centers

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. nih.gov Molecules containing a gem-disubstituted group, such as the 3,3-dimethyl moiety in this compound, are ideal precursors for creating these sterically congested centers. rsc.org Any reaction that forms a new bond at the C3 position of this bromoallene will generate a quaternary carbon. Catalytic asymmetric reactions, such as palladium-catalyzed allylic alkylations or chromium-catalyzed allylations, have been developed for the enantioselective synthesis of quaternary centers from related gem-disubstituted substrates. nih.govacs.org Similarly, allylboration of ketones with γ-disubstituted allylboronic acids, which can be derived from bromoallenes, allows for the creation of adjacent quaternary stereocenters. acs.org

Synthesis of Diverse Conjugated Diene Systems from Bromoallene Precursors

Conjugated dienes are fundamental building blocks in organic synthesis, most notably for their participation in Diels-Alder reactions. libretexts.org Bromoallenes can be readily converted into a variety of conjugated diene systems. nih.gov These transformations can be achieved through several strategies, including palladium-catalyzed cross-coupling reactions where the bromoallene couples with an organometallic reagent, such as an alkenyltrifluoroborate. organic-chemistry.org Additionally, base-induced elimination or rearrangement reactions of substituted bromoallenes can also furnish conjugated dienes. acs.org The specific substitution pattern and stereochemistry of the resulting diene can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

Table 3: Methods for Converting Bromoallene Precursors to Conjugated Dienes

MethodCatalyst/ReagentCoupling PartnerProduct Type
Suzuki CouplingPalladium CatalystAlkenylboronic acid/esterSubstituted 1,3-Diene
Heck OlefinationPalladium CatalystAlkeneSubstituted 1,3-Diene
Stille CouplingPalladium CatalystAlkenylstannaneSubstituted 1,3-Diene
Base-induced RearrangementStrong Base (e.g., alkoxide)NoneIsomeric 1,3-Diene

This table outlines common synthetic strategies for the preparation of conjugated dienes from bromoallene-type starting materials.

Divergent Synthesis of Functionalized Organic Molecules (e.g., Unsymmetrical 1,3-Diynes)

This compound, as a member of the bromoallene class of compounds, serves as a valuable precursor in the divergent synthesis of various functionalized organic molecules. A significant application is in the synthesis of unsymmetrical 1,3-diynes. These motifs are crucial building blocks in the preparation of natural products, pharmaceuticals, and advanced materials like π-conjugated acetylenic polymers. scispace.com

Research has demonstrated an efficient method for synthesizing unsymmetrical 1,3-diynes using bromoallenes as the starting substrates. researchgate.net This process is often catalyzed by a combination of Copper(I) iodide (CuI) and an amino acid, with L-proline being identified as a particularly suitable ligand for CuI. The reaction is typically facilitated by an inorganic base, such as cesium carbonate (Cs₂CO₃), and is optimized in a polar aprotic solvent like dimethyl sulfoxide (DMSO). researchgate.net

Under these optimized conditions, bromoallenes can react with terminal alkynes to produce unsymmetrical 1,3-diynes in good yields. The proposed mechanism involves both isomerization and subsequent elimination processes, catalyzed by the CuI/L-proline complex. researchgate.net For instance, bromoallenes featuring methyl, bromo, or chloro groups in the para-position of aromatic rings have yielded more than 61% of the desired unsymmetrical 1,3-diyne product. researchgate.net However, the position of substituents on the bromoallene can significantly impact reactivity; ortho- or meta-bromine groups on an aromatic ring of a bromoallene have been shown to prevent the reaction from proceeding. researchgate.net

The versatility of this method showcases the utility of bromoallenes like this compound as key reagents for constructing the C(sp)-C(sp) bond, a fundamental linkage in many complex organic structures. Alternative methods for synthesizing unsymmetrical 1,3-diynes include various cross-coupling reactions, such as those involving 1-haloalkynes with terminal alkynes or organoalane reagents. scispace.comresearchgate.netorganic-chemistry.org

Table 1: Synthesis of Unsymmetrical 1,3-Diynes from Bromoallenes
Catalyst SystemBaseSolventReported Yield
CuI / L-prolineCs₂CO₃DMSOUp to 72%
Data derived from a study on the synthesis of unsymmetrical 1,3-diynes using bromoallenes. researchgate.net

Strategic Intermediates in Natural Product Synthesis (General Allene Relevance)

Allenes, the class of compounds to which this compound belongs, are not merely synthetic curiosities but are recognized as pivotal intermediates in the synthesis of complex molecules, particularly natural products. The unique structural feature of allenes—two cumulative double bonds—imparts high reactivity and distinct stereochemical properties, making them versatile building blocks in organic synthesis. nih.govrsc.org

The allene functional group is present in numerous natural products, with over 150 known compounds featuring an allene or cumulene structure. wikipedia.orgresearchgate.net Notable examples include the pigments fucoxanthin and peridinin. wikipedia.org The intriguing biological activities associated with many of these natural allenes have spurred significant interest in developing efficient synthetic routes to these molecules and their derivatives. researchgate.netnih.gov

The high strain and unique electronic configuration of the allene moiety allow it to participate in a wide array of chemical transformations, including cycloaddition reactions, which are instrumental in constructing cyclic systems found in many natural products. nih.gov Allenes can undergo various metal-catalyzed annulations, such as [4+2], [3+2], and [2+2] cycloadditions, to produce complex molecular architectures with high chemo-, regio-, and stereoselectivity. nih.gov

Furthermore, the axial chirality of suitably substituted allenes is a key feature that can be exploited in asymmetric synthesis to introduce specific stereocenters, a critical aspect of synthesizing biologically active molecules. nih.gov The development of stereoselective methods for synthesizing allene derivatives is a prerequisite for their application in constructing enantiomerically pure target molecules, including pharmaceuticals and natural products. researchgate.netnih.gov Consequently, functionalized allenes like this compound represent strategic intermediates, providing access to the core structures of a diverse range of complex and biologically significant compounds. rsc.org

Conclusion and Future Research Directions

Summary of Key Advances and Challenges in 1-Bromo-3-methylbuta-1,2-diene Chemistry

While specific research on this compound is nascent, the broader field of allene (B1206475) chemistry highlights significant progress. Key advances include the development of transition-metal-catalyzed and organocatalytic methods for the asymmetric synthesis of allenes, providing access to enantiomerically enriched compounds. rsc.orgacs.org Radical-mediated transformations have also emerged as a powerful tool for allene synthesis and functionalization. nih.gov

However, significant challenges remain, particularly in controlling the reactivity of bromoallenes. Direct cross-coupling reactions involving bromoallenes can be problematic due to their propensity for uncontrolled side reactions. researchgate.net Achieving high levels of regio- and stereoselectivity in reactions involving the unsymmetrical this compound core is a primary hurdle. For instance, reactions can occur at the C-Br bond, or across either of the two distinct double bonds, leading to potential mixtures of products.

Key Challenges in the Chemistry of this compound:

Emerging Synthetic Strategies and Novel Catalytic Systems

Future progress in the chemistry of this compound will heavily rely on the adoption and adaptation of cutting-edge synthetic methodologies.

Transition-Metal Catalysis: Systems based on palladium, rhodium, copper, and nickel are at the forefront of allene synthesis. rsc.org Palladium(0) catalysis, for example, has been used in the cyclization of bromoallenes, where they act as an allyl dication equivalent. nih.gov Applying such methods to this compound could provide novel routes to seven- and eight-membered heterocycles. nih.gov Nickel-catalyzed asymmetric propargylic substitution reactions represent another powerful strategy for accessing chiral allenes. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral phosphoric acids and phase-transfer catalysts have been successfully employed in the synthesis of tetrasubstituted allenes, offering high levels of stereocontrol. nih.govrsc.orgnih.gov These methods could be instrumental in producing enantiopure this compound.

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates. rsc.orgrsc.org This strategy has been applied to the 1,4-difunctionalization of 1,3-enynes to produce tetrasubstituted allenes and for the functionalization of bromoallenes via a radical-polar crossover mechanism. acs.orgrsc.org This approach could enable novel transformations of this compound under exceptionally mild conditions.

Future Directions in Mechanistic Elucidation and Advanced Stereocontrol

A deeper understanding of reaction mechanisms is paramount for developing more efficient and selective transformations. For reactions involving this compound, future research should focus on both experimental and computational studies to elucidate the intricate pathways of transition-metal-catalyzed reactions, such as [2+2+2] cycloadditions. rsc.orgacs.org Understanding the factors that govern oxidative addition into the C-Br bond versus insertion into the allene π-system is critical. researchgate.net

Advanced stereocontrol will be a major focus. The development of new chiral ligands for transition metals and novel organocatalysts will be essential to achieve high enantioselectivity. nih.govrsc.org A particularly exciting frontier is "remote stereocontrol," where the chirality of a catalyst influences a reaction center several bonds away. researchgate.net This could be highly relevant for functionalizing the terminus of the this compound molecule while controlling the axial chirality of the allene core. Furthermore, strategies involving chirality transfer from enantioenriched precursors, such as propargylic alcohols, will continue to be a valuable approach. organic-chemistry.org

Expanding Applications in Complex Chemical Synthesis and Materials Science

The true value of this compound lies in its potential as a versatile synthetic intermediate. Its unique structure makes it a powerful building block for constructing complex molecular architectures found in natural products and pharmaceuticals. nih.govnih.govresearchgate.net

Complex Synthesis: The ability of allenes to participate in a wide array of transformations, including cycloadditions, cycloisomerizations, and radical functionalizations, opens up numerous possibilities. rsc.orgnih.govnih.gov The bromine atom in this compound serves as a handle for further functionalization, for example, through cross-coupling reactions after an initial transformation of the allene moiety. This dual reactivity allows for the rapid assembly of polycyclic and heterocyclic scaffolds. pitt.edu

Materials Science: Allenes are also finding applications in materials science. nih.gov The rigidity and defined geometry of the allene unit can be exploited in the design of novel polymers and functional materials. The polymerization of substituted allenes can lead to materials with unique properties. For instance, vanadium complexes have been shown to catalyze the highly 2,3-selective polymerization of phenylallene and its bromo-substituted derivatives, creating polymers with high molecular weight. rsc.org Exploring the polymerization of this compound could lead to new functional polymers with potential applications in electronics or as advanced coatings. advancedsciencenews.comyoutube.com The C-Br bond could also serve as a site for post-polymerization modification, further diversifying the material's properties.

Q & A

Basic Question

  • Infrared (IR) Spectroscopy : A strong absorption band at ~1958 cm⁻¹ confirms the cumulene (C=C=C) stretching vibration .
  • NMR Analysis :
    • ¹H NMR : A singlet at δ 1.80 ppm (9H, methyl groups) and a multiplet at δ 5.68 ppm (1H, allenic proton) .
    • Deuterated Analogs : The C≡C-D stretch appears at 2255 cm⁻¹ in IR, and mass spectrometry confirms isotopic incorporation (e.g., 0.894 D/molecule for Ig) .

Methodological Tip : Compare spectra with computational predictions (e.g., NIST data for related allenes ) to resolve ambiguities.

What advanced applications does this compound have in heterocyclic synthesis?

Advanced Question

  • Benzimidazole Formation : Reacting with 1,2-ditosylated-1,2-diaminobenzene under Ag catalysis yields 2-methylpropenyl-benzimidazole via monoallylation and subsequent cyclization .
  • Cyclopropane Systems : Reaction with tetramethylethylene produces alkenylidenecyclopropane derivatives, which thermally rearrange to dimethylenecyclopropane .

Mechanistic Insight : The bromine atom acts as a leaving group, enabling nucleophilic substitution or elimination pathways. Steric effects from the methyl groups influence regioselectivity .

How does this compound participate in palladium-catalyzed reactions?

Advanced Question

  • Tandem Oxidative Acetoxylation/C–H Activation : Substituted analogs (e.g., 1-bromo-3-methylpenta-1,2-diene) undergo Pd(II)-catalyzed carbocyclization with arylallenes, yielding bicyclic products in 62% isolated yield .
  • Catalytic Cycle : The bromoallene likely coordinates to Pd, facilitating oxidative addition and C–H bond activation. Steric hindrance from the methyl group may slow ligand exchange, requiring optimized temperature and solvent conditions .

What are the challenges in analyzing kinetic data for allene isomerization reactions?

Advanced Question

  • Ytterbium-Catalyzed Isomerization : (Me₅C₅)₂Yb catalyzes the isomerization of buta-1,2-diene to but-2-yne. Pseudo-first-order rate constants (e.g., 7.4 × 10⁻⁵ s⁻¹ in C₆D₆) are determined via ¹H NMR monitoring .
  • Data Limitations : Rapid exchange between free and coordinated allene averages NMR signals, complicating mechanistic studies. Isotopic labeling (e.g., deuterated substrates) helps track pathways but requires synthesis optimization .

Contradiction Note : Thermal dimerization of perfluoro analogs (e.g., perfluoro-3-methylbuta-1,2-diene) proceeds via [2+2] cycloaddition, but bromoallenes may follow divergent pathways due to electronic effects .

How does isotopic labeling resolve ambiguities in reaction mechanisms?

Advanced Question

  • Deuterium Tracing : Synthesizing this compound-1-d (Ig) allows tracking of hydrogen/deuterium exchange in elimination or protonation steps. Mass spectral analysis (0.894 D/molecule) quantifies isotopic incorporation .
  • Kinetic Isotope Effects (KIEs) : Comparing reaction rates between protiated and deuterated substrates reveals transition-state geometry. For example, C–H bond cleavage in catalytic cycles may show significant KIEs .

What computational tools aid in predicting the reactivity of bromoallenes?

Advanced Question

  • Chiral Graph Theory : Models hypervertex adjacency matrices to predict stereoelectronic effects in cyclic allenes (e.g., methyl-cyclopenta-1,2-diene). Applications include QSAR studies for designing chiral catalysts .
  • NIST Data : Thermodynamic parameters (e.g., bond dissociation energies) for related allenes (e.g., 1,2-butadiene) guide mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.